molecular formula C9H12ClNO B13048927 (R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

(R)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL

Cat. No.: B13048927
M. Wt: 185.65 g/mol
InChI Key: PQVPTZRWMCKUQH-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL may involve:

    Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to enhance efficiency and yield.

    Catalytic Amination: Employing heterogeneous catalysts to facilitate the amination process.

    Chiral Catalysts: Using chiral catalysts or ligands to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as converting the amino group to an amine.

    Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like NH3, R-NH2, or R-SH in the presence of a base.

Major Products

    Oxidation: Formation of 2-amino-2-(2-chloro-3-methylphenyl)acetone.

    Reduction: Formation of 2-amino-2-(2-chloro-3-methylphenyl)ethane.

    Substitution: Formation of derivatives like 2-amino-2-(2-amino-3-methylphenyl)ethan-1-OL.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the aromatic ring provides hydrophobic interactions. This compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL: The enantiomer of the compound with similar properties but different biological activity.

    2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the methyl group, resulting in different reactivity and biological effects.

    2-Amino-2-(3-chlorophenyl)ethan-1-OL: Chlorine substitution at a different position on the aromatic ring, affecting its chemical behavior.

Uniqueness

®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. The presence of both amino and hydroxyl groups, along with the chlorinated aromatic ring, makes it a versatile compound in various applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

PQVPTZRWMCKUQH-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CO)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)Cl

Origin of Product

United States

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